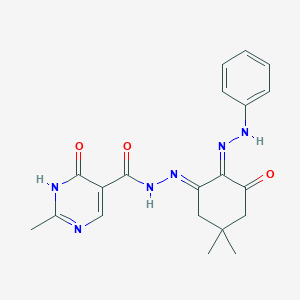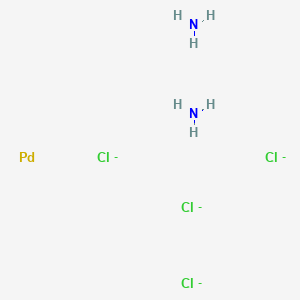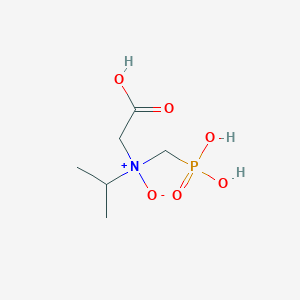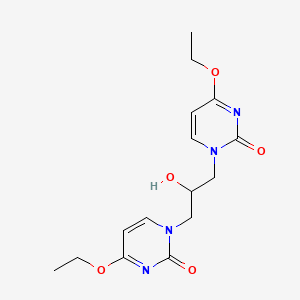![molecular formula C11H17NO B14652843 1-[(5-Methyl-2-furyl)methyl]piperidine CAS No. 46209-55-6](/img/structure/B14652843.png)
1-[(5-Methyl-2-furyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Methyl-2-furyl)methyl]piperidine is an organic compound with the molecular formula C11H17NO. It consists of a piperidine ring substituted with a 5-methyl-2-furylmethyl group. This compound is notable for its unique structure, which combines the properties of both piperidine and furan rings, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methyl-2-furyl)methyl]piperidine typically involves the reaction of 5-methyl-2-furaldehyde with piperidine under specific conditions. One common method is the reductive amination of 5-methyl-2-furaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of the corresponding imine intermediate. This process ensures higher yields and purity, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(5-Methyl-2-furyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: 5-methyl-2-furanone derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated piperidine derivatives.
Applications De Recherche Scientifique
1-[(5-Methyl-2-furyl)methyl]piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(5-Methyl-2-furyl)methyl]piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the furan ring can participate in redox reactions. These interactions can modulate various biochemical pathways, making the compound useful in pharmacological studies .
Comparaison Avec Des Composés Similaires
- 2-(5-Methyl-2-furyl)piperidine
- 1-(2-Furylmethyl)piperidine
- 1-(5-Methyl-2-furyl)cyclohexylpiperidine
Comparison: 1-[(5-Methyl-2-furyl)methyl]piperidine is unique due to the specific positioning of the 5-methyl-2-furyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methyl group can influence the compound’s reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
46209-55-6 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-[(5-methylfuran-2-yl)methyl]piperidine |
InChI |
InChI=1S/C11H17NO/c1-10-5-6-11(13-10)9-12-7-3-2-4-8-12/h5-6H,2-4,7-9H2,1H3 |
Clé InChI |
FNRSGEFEPAOAOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)CN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


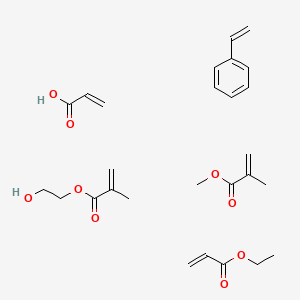
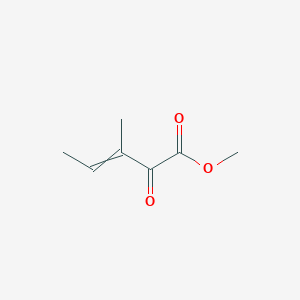
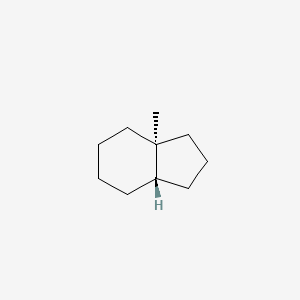
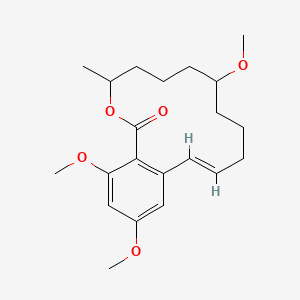
![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
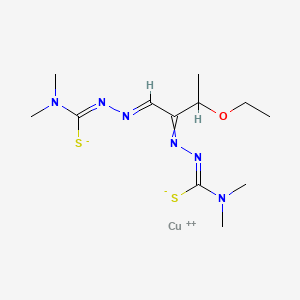
![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
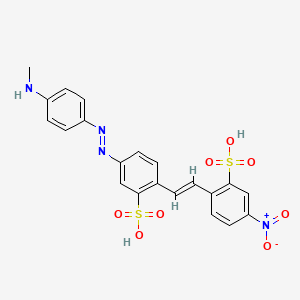
![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
